molecular formula C8H9N5O B2697507 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile CAS No. 53871-48-0

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2697507
CAS No.: 53871-48-0
M. Wt: 191.194
InChI Key: WNNTXFRKLPWXSA-UHFFFAOYSA-N
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Description

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrazole derivatives with cyanomethyl and hydroxyethyl groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitrile groups to amines or other functional groups.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(methyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-3-(ethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-3-(propyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both amino and nitrile groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

5-amino-3-(cyanomethyl)-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-2-1-7-6(5-10)8(11)13(12-7)3-4-14/h14H,1,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNTXFRKLPWXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(=C(C(=N1)CC#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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